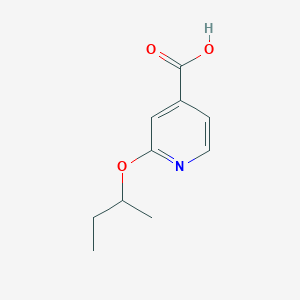
2-(Butan-2-yloxy)pyridine-4-carbonitrile
Descripción general
Descripción
“2-(Butan-2-yloxy)pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 1249490-07-0 . It has a molecular weight of 176.22 and its IUPAC name is 2-sec-butoxyisonicotinonitrile . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12N2O/c1-3-8(2)13-10-6-9(7-11)4-5-12-10/h4-6,8H,3H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Aplicaciones Científicas De Investigación
Computational Studies and Quantum Chemical Parameters
- Computational Analysis : The study by Etim et al. (2018) explores various C5H5N isomers, including Pyridine and its derivatives, through computational methods. Quantum chemical parameters such as dipole moment, bond distance and angle, enthalpy of formation, and vibrational frequencies were obtained, providing insights into the stability and structural characteristics of these compounds.
Reactions with Amino Alcohols and Formation of Complexes
- Reactions in Aqueous and Alcoholic Solutions : A study by Segl′a and Jamnický (1993) investigated the reaction of pyridine-2-carbonitrile with amino alcohols in the presence of Ni(II) salts, leading to the formation of stable complexes containing 2-(2-pyridinyl)-2-oxazolines. This research demonstrates the potential for creating novel compounds through the interaction of pyridine carbonitriles with other chemical agents.
Structural and Spectroscopic Analysis
- X-Ray and Spectroscopic Analysis : The study conducted by Tranfić et al. (2011) provides detailed insights into the structure and spectral properties of pyridine derivatives. X-ray diffraction and various spectroscopic techniques like FT-IR, FT-R, and NMR were used to analyze the structural differences and interactions in these compounds.
Crystal Structure and Molecular Interactions
- Crystal Structure Determination : Gotoh et al. (2008) studied the crystal structure of pyridine-4-carbonitrile–chloranilic acid. They observed how pyridine-4-carbonitrile molecules interact with chloranilic acid molecules, providing valuable information on the molecular interactions and structural arrangements of these compounds.
Synthesis of Derivatives and Antimicrobial Activity
- Synthesis of Novel Derivatives : Research by Bogdanowicz et al. (2013) explored the synthesis of new cyanopyridine derivatives from pyridine carbonitrile, investigating their antimicrobial activity against various bacteria. This signifies the potential application of these compounds in developing antimicrobial agents.
Safety and Hazards
The safety information for “2-(Butan-2-yloxy)pyridine-4-carbonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-butan-2-yloxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-3-8(2)13-10-6-9(7-11)4-5-12-10/h4-6,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGOOZYYBRKHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



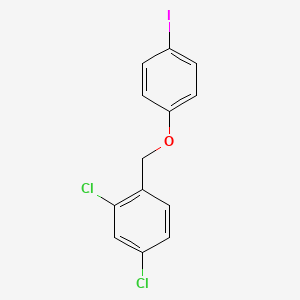
![Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate](/img/structure/B1444822.png)
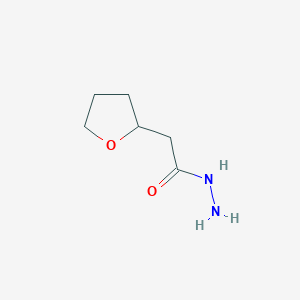

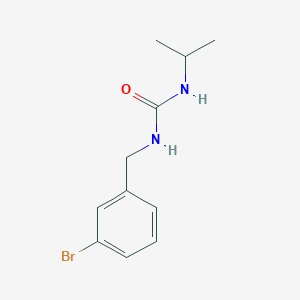

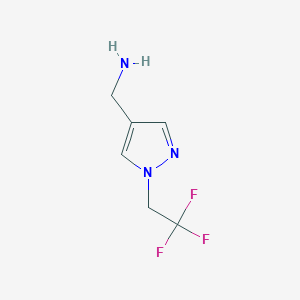
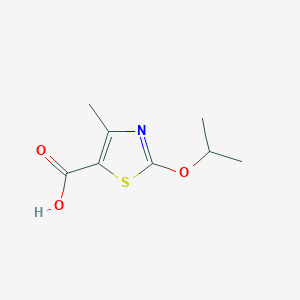
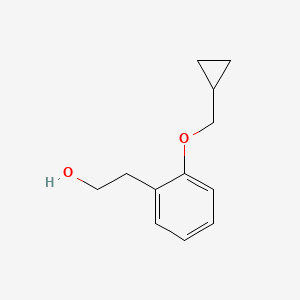
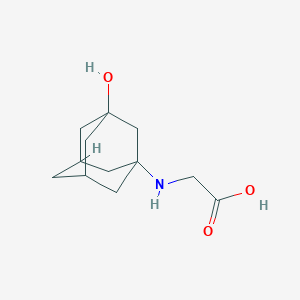
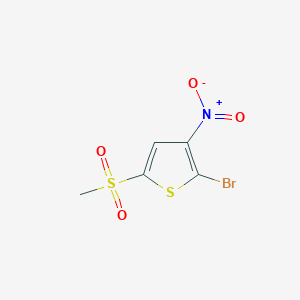
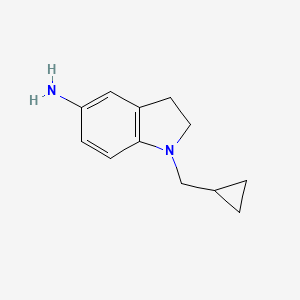
![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)
